Peforelin

説明

Peforelin, also known as this compound acetate, is a synthetic decapeptide analogue of the natural gonadotropin-releasing hormone (GnRH). It is sold under the brand name Maprelin and is used in veterinary medicine in Europe and Canada .

Synthesis Analysis

This compound is a synthetic peptide, specifically a decapeptide . The exact synthesis process is not detailed in the available resources, but it is known that it involves chemical modifications in the amino acid composition at positions 5, 6, 7, and 8 compared to the natural GnRH .

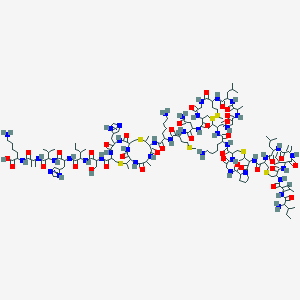

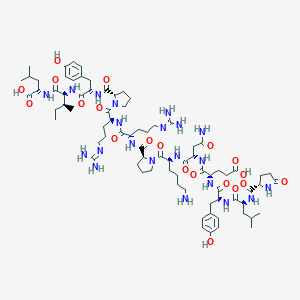

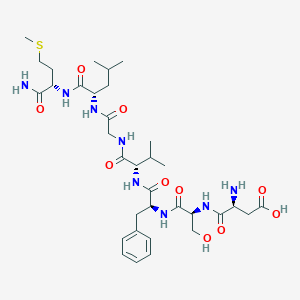

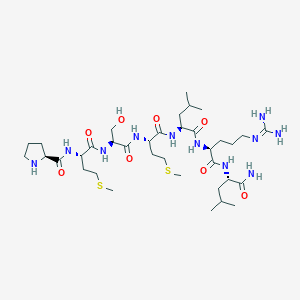

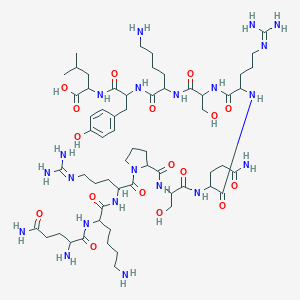

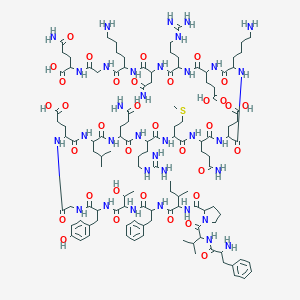

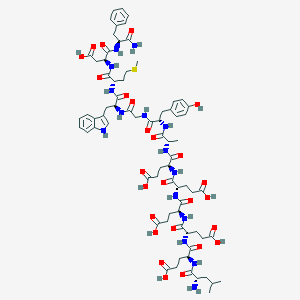

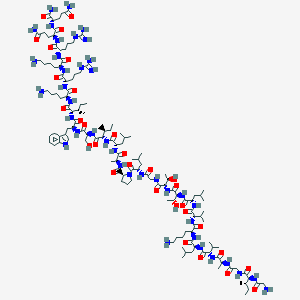

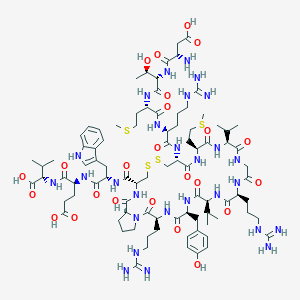

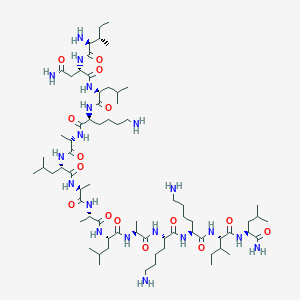

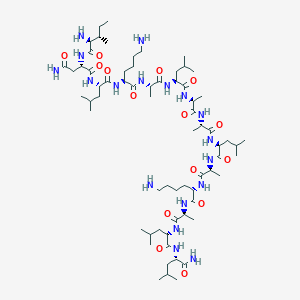

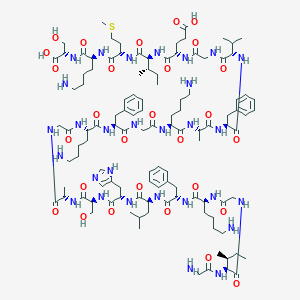

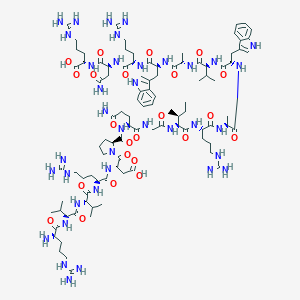

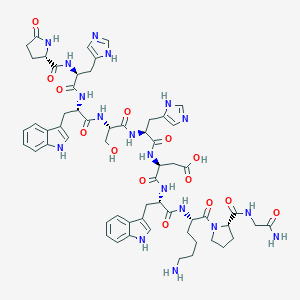

Molecular Structure Analysis

The molecular formula of this compound is C59H74N18O14 . Its molecular weight is 1259.3 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is RTASYRSYWSLWJV-CSYZDTNESA-N .

Physical And Chemical Properties Analysis

This compound is a synthetic decapeptide analogue of the natural gonadotropin-releasing hormone (GnRH). It has a molecular weight of 1259.3 g/mol . More specific physical and chemical properties are not detailed in the available resources.

科学的研究の応用

Peforelin: 科学研究における応用に関する包括的な分析: This compoundは、動物の生殖、特に動物の生殖分野における様々な科学研究に応用されている、ゴナドトロピン放出ホルモン(GnRH)の合成類似体です。以下は、this compoundのユニークな応用に関する詳細なセクションです。

雌豚の生殖能力の向上

This compoundは、雌豚の生殖能力を向上させる効果について研究されてきました。 研究によると、this compoundの投与により、より多くの子豚が生まれる可能性があり、これは治療後の濾胞の発達を促進するためです .

排卵の同期化

この化合物は、雌豚と成豚の排卵を同期化するために使用されており、これは繁殖スケジュールを管理し、豚の生産システムの効率を向上させるために有益です .

出生時の子豚の質の向上

研究では、this compoundが出生時の子豚の質に与える影響を評価しており、this compoundの使用により、より健康で生存率の高い子豚が生まれる可能性があることを示唆しています .

外因性ゴナドトロピンの代替物

This compoundは、排卵を誘発するための外因性ゴナドトロピンの代替物として機能し、異なる取り扱いまたは保管要件、そしておそらく異なる生物学的効果を持つ可能性のある合成オプションを提供します .

獣医学的応用

獣医学では、this compoundは、生殖障害の治療や動物の繁殖能力の向上など、生殖に関連する臨床応用で使用されます。

これらの応用は、this compoundの科学研究における汎用性と、動物の生殖の理解と管理を促進する上で重要な役割を示しています。

これらの応用に関する詳細な読書については、検索結果に示されている全文を参照してください . 特定のアプリケーションまたは他の化合物について、さらに情報が必要な場合はお知らせください。

作用機序

Target of Action

Peforelin, also known as Maprelin, is a synthetic decapeptide analogue of the Gonadotropin-Releasing Hormone (GnRH) and is classified as a GnRH agonist . It primarily targets the pituitary gland, specifically the GnRH receptors . The pituitary gland plays a crucial role in the endocrine system by producing and releasing hormones that regulate many body functions. This compound selectively stimulates the release of Follicle-Stimulating Hormone (FSH) in castrated pigs .

Mode of Action

This compound acts as an agonist at pituitary GnRH receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound’s interaction with the GnRH receptors triggers the release of gonadotropins, specifically FSH . This leads to the stimulation of follicular development, which is crucial for reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis. This axis involves a set of hormone interactions that result in the development of reproductive organs and the production of sex hormones. This compound, as a GnRH analogue, stimulates the release of FSH, which in turn promotes the growth and maturation of ovarian follicles in females .

Pharmacokinetics

After intramuscular administration, this compound is rapidly absorbed . The plasma half-life for GnRH analogues varies depending on the sequence of the molecule and ranges in mammals from a few minutes up to approximately 3 hours. For this compound, the plasma half-life is presumed to be within this range .

Result of Action

The primary result of this compound’s action is the stimulation of follicular development, leading to more piglets born and eventually higher birth weights . In a study, it was found that piglets in the this compound group had significantly higher live born birth weights in gilts, compared to the control group .

将来の方向性

生化学分析

Biochemical Properties

Peforelin has chemical modifications in the amino acid composition at positions 5, 6, 7, and 8 . Its amino acid sequence is pyro-glutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycine-amide . This compound interacts with pituitary gonadotrophins such as luteinising hormone (LH) and follicle-stimulating hormone (FSH), controlling their release .

Cellular Effects

This compound primarily influences FSH secretion in pigs . The stimulatory effect of short-term administration of this compound on the induction of oestrus has been demonstrated in weaned sows and sexually matured gilts . No adverse findings were noted in these studies .

Molecular Mechanism

This compound exerts its effects at the molecular level by controlling the release of pituitary gonadotrophins . It has been reported that the substance stimulates both gonadotropins .

Temporal Effects in Laboratory Settings

In pigs, following a single intramuscular injection of this compound, serum concentrations of FSH peaked at 1 hour post-treatment with a 2-fold increase above basal levels . At 16 hours, FSH concentrations returned to pre-treatment levels . These data suggest rapid absorption and elimination of the compound .

Dosage Effects in Animal Models

The recommended dosage of this compound is a single intramuscular injection of 150 μg per animal, corresponding to 1.5 μg/kg body weight . In an oral bioavailability study in pigs, doses of 150 and 15000 μg/animal showed no discernible increase in plasma FSH and LH-concentrations compared to basal levels over the 24 and 96 hour observation period .

Metabolic Pathways

This compound is involved in the metabolic pathway that controls the release of pituitary gonadotrophins . It interacts with LH and FSH, influencing their release .

Transport and Distribution

This compound is administered via intramuscular injection . It is rapidly absorbed and eliminated, suggesting efficient transport and distribution within the body .

Subcellular Localization

Given its role in controlling the release of pituitary gonadotrophins, it can be inferred that it interacts with receptors located on the cell surface, initiating a cascade of intracellular events .

特性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H74N18O14/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTASYRSYWSLWJV-CSYZDTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H74N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147859-97-0 | |

| Record name | Peforelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroglutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycinamid (Acetatsalz) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ8NQ5Z0VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of Peforelin?

A1: this compound is a gonadotropin-releasing hormone (GnRH) analogue. [] It acts as a potent agonist at GnRH receptors in the pituitary gland. While the provided abstracts don't delve into the specifics of downstream effects, it's known that GnRH agonists like this compound initially stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This initial stimulation is followed by desensitization and downregulation of GnRH receptors, ultimately leading to suppression of LH and FSH secretion.

Q2: What are the key applications of this compound in livestock management, as highlighted in the research?

A2: The research primarily focuses on this compound's application in swine reproduction. Specifically, the studies investigated its effects on:

- Estrous Synchronization: this compound administration, particularly post-weaning, was shown to effectively synchronize estrous in primiparous sows, leading to a higher percentage of sows displaying estrus within a specific timeframe. [] This is crucial for timed artificial insemination and efficient breeding management.

- Reducing Repeat Heat: The research demonstrated that this compound treatment significantly reduced the occurrence of repeat heat in primiparous sows. [] This is economically beneficial as it minimizes the time sows spend non-productive and optimizes breeding efficiency.

Q3: Were there any notable differences in the effects of this compound between gilts and sows?

A3: While the provided abstracts don't directly compare this compound's effects between gilts and sows, one abstract mentions a study evaluating the impact of GnRH analogue (including this compound) on the litter performance of both gilts and sows. [] Further investigation into the full text of that study would be needed to ascertain if any significant differences were observed between these two groups.

Q4: Are there any analytical methods mentioned for the detection and quantification of this compound or its metabolites?

A4: Yes, one study employed liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) for the identification and characterization of in vitro generated metabolites of this compound. [] The study highlighted the importance of understanding the metabolic fate of peptidic drugs like this compound for efficient doping control analysis in sports.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。